molecular formula C22H27N3O3 B2623479 N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954004-08-1

N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2623479
CAS No.: 954004-08-1
M. Wt: 381.476
InChI Key: HUZVKPZEQFHDPG-UHFFFAOYSA-N
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Description

N1-Phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) flanked by two distinct substituents:

  • N1-Phenethyl group: A benzyl moiety linked via an ethyl chain.
  • N2-(2-(2-Phenylmorpholino)ethyl) group: A morpholine ring substituted with a phenyl group and attached via an ethyl linker.

This compound’s structure integrates aromatic (phenyl) and heterocyclic (morpholine) motifs, which influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and steric effects.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-21(23-12-11-18-7-3-1-4-8-18)22(27)24-13-14-25-15-16-28-20(17-25)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZVKPZEQFHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process:

    Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of phenethylamine through the reduction of phenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Synthesis of the Morpholino Intermediate: The next step is the preparation of the 2-(2-phenylmorpholino)ethylamine intermediate. This can be achieved by reacting 2-chloroethylamine hydrochloride with phenylmorpholine in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the phenethylamine and 2-(2-phenylmorpholino)ethylamine intermediates with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for deprotonation and subsequent nucleophilic attack.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Umami Flavor Enhancers

Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

  • Structural Features :
    • N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
    • N2: Pyridinylethyl (heteroaromatic group).
  • Applications: Potent agonist of the human TAS1R1/TAS1R3 umami taste receptor. Approved globally (FEMA 4233) as a flavor enhancer in sauces, snacks, and frozen foods, reducing reliance on monosodium glutamate (MSG) .
  • The target compound’s phenylmorpholino group could enhance thermal stability compared to S336’s methoxybenzyl group.

Organogelators for Drug Delivery

Compound Class: Bis-(aminoalcohol) oxalamides (BAOAs)

  • Representative Example : Bis(PhAlaOH)benzyl
    • Structural Features :
  • Two phenylalanine-derived amino alcohol groups.
  • Central benzyl linker.
  • Applications: Form thermally stable organogels in fatty acid esters (e.g., ethyl laurate). Used for controlled release of ibuprofen and anticancer agents, leveraging pH-responsive hydrogen bonding .
  • Key Differences: BAOAs prioritize amino alcohol motifs for gelling, whereas the target compound’s morpholino group may limit gelation but improve solubility in polar solvents. Branched alkyl BAOAs (e.g., isopropyl derivatives) exhibit lower thermal stability than the target compound’s rigid morpholino ring .

Antimicrobial Agents

Compound Series : GMC-1 to GMC-5 (e.g., N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

  • Structural Features :
    • Halogenated aryl groups (e.g., 4-bromophenyl).
    • Isoindoline-1,3-dione moiety.
  • Applications :
    • Demonstrated in vitro antimicrobial activity against pathogens like Staphylococcus aureus .
  • Key Differences: The target compound lacks halogen substituents and isoindoline-dione groups, which are critical for antimicrobial efficacy in GMC derivatives. Its phenylmorpholino group may instead favor interactions with neurological or metabolic targets.

Polymer Crystallization Agents

Compound Class : Hydroxyl-terminated oxalamides (OXA1, OXA2)

  • Structural Features :
    • N1,N2-bis(2-hydroxyethyl) or ethane-diyl-bridged hydroxyethyl groups.
  • Applications :
    • Initiate ring-opening polymerization of L-lactide for polylactic acid (PLA) synthesis.
    • Enhance crystallization kinetics and thermal stability of PLA .
  • Key Differences :
    • The target compound’s lack of hydroxyl groups limits its utility in polymerization but may improve lipophilicity for biomedical applications.

Data Table: Structural and Functional Comparison

Compound Name Structural Features Applications Key Properties References
N1-Phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide Phenethyl, phenylmorpholino, oxalamide core Inferred: Neurological/drug delivery High solubility, rigid morphology
S336 2,4-Dimethoxybenzyl, pyridinylethyl Flavor enhancement High umami potency, regulatory approval
Bis(PhAlaOH)benzyl Phenylalanine amino alcohol, benzyl linker Organogels for drug release pH-responsive, thermal stability
GMC-1 4-Bromophenyl, isoindoline-dione Antimicrobial Halogen-dependent bioactivity
OXA1/OXA2 Hydroxyethyl groups Polymer crystallization Initiates PLA synthesis

Biological Activity

N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound characterized by its oxalamide core, which is known for its versatility in both chemical synthesis and biological activity. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a distinctive structure that includes a phenethyl group and a morpholino moiety. The synthesis typically involves several steps:

  • Formation of Phenethylamine Intermediate : This is achieved through the reduction of phenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Synthesis of Morpholino Intermediate : This step involves reacting 2-chloroethylamine hydrochloride with phenylmorpholine in the presence of a base like sodium hydroxide.

These synthetic routes are crucial for understanding the compound's reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit specific enzymes involved in cell proliferation, potentially leading to reduced tumor growth. The exact molecular targets are still under investigation, but initial findings indicate that it may modulate pathways associated with apoptosis and cellular stress responses.

The mechanism of action of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves binding to specific enzymes or receptors within cells. This interaction can modulate their activity, influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamidePhenyl group instead of phenethylModerate antimicrobial activity
N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamideEthyl group instead of phenethylLower anticancer efficacy
N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamideBenzyl group instead of phenethylEnhanced cytotoxicity against cancer cells

This table illustrates that while similar compounds exhibit biological activity, N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide stands out due to its specific substituents that confer unique reactivity patterns and biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    • MIC Values :
      • Staphylococcus aureus: 32 μg/mL
      • Escherichia coli: 64 μg/mL
  • Anticancer Activity Investigation : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 μM to 25 μM, indicating promising anticancer properties.
    • IC50 Values :
      • Breast Cancer Cells: 15 μM
      • Lung Cancer Cells: 20 μM
  • Mechanistic Studies : Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways related to cancer progression and microbial resistance.

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